4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

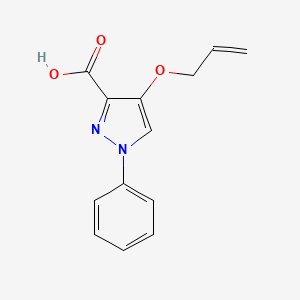

4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 956264-80-5; molecular formula: C₁₃H₁₂N₂O₃) is a pyrazole derivative featuring a phenyl group at the 1-position, an allyloxy substituent at the 4-position, and a carboxylic acid moiety at the 3-position of the pyrazole ring . This compound is structurally related to bioactive pyrazole derivatives, which are often explored for their anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

1-phenyl-4-prop-2-enoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-8-18-11-9-15(14-12(11)13(16)17)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCGHLZOTNDTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters.

Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl alcohol and a suitable base such as sodium hydride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antioxidant agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The allyloxy group can also participate in radical scavenging, contributing to its antioxidant properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Hydrophilicity : The hydroxypropyl substituent in the 4-(3-hydroxypropyl) analog enhances hydrophilicity and promotes dimerization via hydrogen bonding, unlike the allyloxy group in the target compound, which offers moderate solubility .

- Electronic Effects : The chlorine atom in 1-(4-chlorophenyl)-4-hydroxy derivatives introduces electron-withdrawing effects, which may alter the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the allyloxy analog (estimated pKa ~3.5–4.0) .

Key Findings:

- Anticancer Potential: The allyloxy-containing compound’s structural analogs, such as the benzyloxy derivative, exhibit antitubulin activity via binding to the colchicine site (docking score: −9.8 kcal/mol), suggesting similar mechanisms could be explored for the target compound .

- Anti-inflammatory Activity: The amino-substituted analog demonstrates COX-2 inhibition, while the allyloxy group’s electron-donating nature may modulate reactive oxygen species (ROS) scavenging efficiency compared to the hydroxypropyl variant .

Biological Activity

4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole intermediates with allyl alcohol under acidic conditions. This process can yield various derivatives that may enhance biological activity.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds related to this compound have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

| Pathogen | Activity | Comparison |

|---|---|---|

| Staphylococcus aureus | Moderate to high activity | Comparable with standard antibiotics |

| Escherichia coli | Moderate activity | Similar to linezolid |

| Candida albicans | Notable antifungal effect | Better than some commercial antifungals |

Anti-inflammatory Activity

Studies indicate that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. The mechanism involves the suppression of cytokine production and modulation of the cyclooxygenase pathway.

- In vitro Studies : Compounds were shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in LPS-stimulated macrophages.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It demonstrated moderate scavenging activity against free radicals, suggesting potential use in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their chemical structure. Modifications at specific positions can enhance or diminish their efficacy:

- Substituents on the Phenyl Ring : Electron-donating groups generally increase activity.

- Allyl Group Influence : The presence of the allyloxy group is crucial for maintaining biological potency.

Study 1: Antimicrobial Evaluation

In a study evaluating a series of pyrazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's structure allowed for effective interaction with bacterial membranes, leading to cell lysis.

Study 2: Anti-inflammatory Mechanisms

A detailed examination revealed that this compound could inhibit COX enzymes, reducing prostaglandin synthesis. This property was confirmed through molecular docking studies, which indicated favorable binding affinities with COX-2 receptors.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate can be hydrolyzed using a THF-MeOH (1:1 v/v) solvent system with 2.5 N NaOH at 333 K for 4 hours, followed by acidification with HCl to precipitate the product . Modifications to this method, such as varying reaction times or solvent ratios, may influence yield and purity. Researchers should monitor reaction progress using TLC or HPLC and optimize conditions based on precursor stability.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, intermolecular hydrogen bonds (N–H⋯O, N–H⋯N, O–H⋯N) stabilize the crystal lattice of similar pyrazole derivatives, as reported in X-ray studies . Complementary techniques include:

- NMR spectroscopy : Look for characteristic signals, such as δ 12.3–13.10 ppm (carboxylic acid proton) and allyloxy group resonances (δ 4.5–5.5 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 371.1 for a benzyloxy-substituted analog) .

Q. What safety precautions are critical during handling?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during acidification steps involving HCl .

- Storage : Refrigerate in airtight containers, away from ignition sources .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

SAR studies require systematic modification of functional groups. For example:

- Allyloxy group replacement : Substitute with benzyloxy or methoxyphenyl groups to assess impact on biological activity .

- Carboxylic acid derivatization : Convert to amides or esters using coupling agents (e.g., EDC/HOBt) and test receptor binding affinity .

- Key data : Compare IC50 values, receptor binding assays (e.g., CB1 receptor imaging analogs ), and computational docking results.

Q. How can contradictory spectroscopic data be resolved during characterization?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Pyrazole rings exhibit tautomeric equilibria, altering proton chemical shifts. Use variable-temperature NMR to identify dominant forms .

- Impurity interference : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2:MeOH gradients) .

- Solvent effects : Record spectra in deuterated DMSO or CDCl3 to standardize conditions .

Q. What strategies improve yield in multi-step syntheses involving pyrazole intermediates?

- Catalyst optimization : Use Pd(PPh3)4 for deallylation or cross-coupling reactions, as demonstrated in CB1 ligand syntheses (72% yield) .

- Microwave-assisted synthesis : Reduce reaction times for steps like nucleophilic substitutions (e.g., K2CO3-mediated aryloxy group installation) .

- In-situ monitoring : Employ FTIR or inline UV-vis spectroscopy to track intermediate formation and adjust stoichiometry .

Q. How can computational methods aid in predicting biological activity?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CB1 receptors ).

- QSAR models : Train algorithms on datasets of pyrazole analogs with known IC50 values to predict activity of new derivatives .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl pyrazole carboxylate | THF-MeOH, NaOH (4 h, 333 K) | 72 | |

| Chloropyrazole aldehyde | K2CO3, phenol (reflux, 12 h) | 68–84 | |

| Allyloxy-substituted ester | Pd(PPh3)4, PhSiH3 (1 h, rt) | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.